1-(3,4,5-trimethoxyphenyl)-1H-tetrazole
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Overview
Description
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring attached to a trimethoxyphenyl group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with sodium azide under acidic conditions. This reaction forms the tetrazole ring through a cyclization process . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the tetrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase . These interactions lead to the disruption of cellular processes, such as cell division and protein folding, which can result in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenylhydrazine: Shares the trimethoxyphenyl group but lacks the tetrazole ring.
1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
3,4,5-trimethoxyphenylacetic acid: Features the trimethoxyphenyl group attached to an acetic acid moiety.
Uniqueness
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole is unique due to the presence of both the trimethoxyphenyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O3/c1-15-8-4-7(14-6-11-12-13-14)5-9(16-2)10(8)17-3/h4-6H,1-3H3 |
InChI Key |
UJSCCEXRAYMZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=NN=N2 |
Origin of Product |
United States |
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